2,2-Diphenyl-2H-pyran-4(3H)-one
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Overview
Description
2,2-Diphenyl-2H-pyran-4(3H)-one is an organic compound belonging to the class of pyranones. Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group. This compound is characterized by the presence of two phenyl groups attached to the second carbon of the pyranone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-2H-pyran-4(3H)-one typically involves the condensation of benzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or quinones
Reduction: Formation of alcohols or dihydropyranones
Substitution: Electrophilic aromatic substitution on the phenyl rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogens or nitrating agents in the presence of catalysts
Major Products
Oxidation: Benzoic acid derivatives
Reduction: Diphenyl alcohols
Substitution: Halogenated or nitrated diphenyl pyranones
Scientific Research Applications
2,2-Diphenyl-2H-pyran-4(3H)-one has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Investigated for its potential therapeutic effects
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-2H-pyran-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-4(3H)-one: Lacks the diphenyl groups, simpler structure
2,2-Diphenyl-2H-chromen-4(3H)-one: Contains an additional benzene ring fused to the pyranone ring
2,2-Diphenyl-2H-pyran-4(3H)-thione: Contains a sulfur atom instead of the oxygen in the ketone group
Uniqueness
2,2-Diphenyl-2H-pyran-4(3H)-one is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. The phenyl groups can also enhance its stability and solubility in organic solvents.
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,2-diphenyl-3H-pyran-4-one |
InChI |
InChI=1S/C17H14O2/c18-16-11-12-19-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
YABSZBPWAXHPAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=COC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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